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Cat. No.: B7767115 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
1-(2,5-Dimethoxyphenyl)-2-nitropropene is a crystalline organic compound that serves as a

critical intermediate in the synthesis of various psychoactive phenethylamines.[1] Specifically, it

is the direct precursor to 2,5-Dimethoxyamphetamine (2,5-DMA), a foundational structure for a

range of potent psychedelic compounds known as the DOx series.[2][3] The synthesis of this

nitropropene is typically achieved through a Henry condensation reaction (also known as a

nitroaldol reaction) between 2,5-dimethoxybenzaldehyde and nitroethane.[4][5][6] This guide

provides a comprehensive overview of its synthesis, key reactions, and physical properties,

compiling data from various literary sources to serve as a technical resource for researchers in

medicinal chemistry and drug development.

Physical and Chemical Properties
1-(2,5-Dimethoxyphenyl)-2-nitropropene is a yellow crystalline solid.[7] Its chemical

properties are summarized in the table below.
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Property Value Reference

CAS Number 18790-57-3 [1][8]

Molecular Formula C₁₁H₁₃NO₄ [1][8]

Molecular Weight 223.23 g/mol [1][8]

Appearance Yellow crystalline solid [1][7]

Melting Point 72-75 °C [9]

Synonyms

1,4-Dimethoxy-2-(2-nitro-1-

propenyl)-benzene; 2-Nitro-1-

(2,5-dimethoxyphenyl)-1-

propene; 2,5-DMP2NP

[1][7]

Synthesis: The Henry Condensation
The primary route for synthesizing 1-(2,5-Dimethoxyphenyl)-2-nitropropene is the Henry

condensation of 2,5-dimethoxybenzaldehyde with nitroethane. This reaction can be catalyzed

by various bases and catalyst systems, leading to different yields and reaction conditions.

Synthesis Workflow Diagram
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Caption: General workflow for the synthesis of 1-(2,5-Dimethoxyphenyl)-2-nitropropene via

Henry condensation.
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Comparative Synthesis Data
The choice of catalyst and solvent significantly impacts the reaction's efficiency and yield.

Below is a comparison of various reported methods.

Catalyst Solvent
Reaction
Conditions

Yield
Melting
Point (°C)

Reference

Ammonium

Acetate

Glacial Acetic

Acid

Reflux for 3h

at 135°C
50.6% 72-75 [9]

Ammonium

Acetate

Nitroethane

(excess)

Reflux for 2h

at 100°C
70% - [10]

Ethylenediam

ine / Acetic

Acid

Isopropanol

(iPrOH)
Reflux for 4h 60% - [7]

Ethylenediam

ine Diacetate

(EDDA)

Isopropanol

(iPrOH)

Stir at 60-

65°C for 1.5h,

crystallize

over 4 days

89.3% - [11]

Cyclohexyla

mine

Glacial Acetic

Acid

Heat at

~80°C for 3h
~100% - [11]

Detailed Experimental Protocols
Method 1: Ammonium Acetate in Acetic Acid[9]

A solution of 75g of 2,5-dimethoxybenzaldehyde in 375ml of glacial acetic acid is prepared.

To this solution, 49ml of nitroethane and 31.2g of anhydrous ammonium acetate are added.

The mixture is refluxed for 3 hours using an oil bath set to 135°C.

After reflux, the solvents are removed by vacuum distillation.

The resulting residue is suspended in water and extracted with chloroform.
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The chloroform is evaporated, and the crude product is recrystallized from methanol.

This procedure yields 1-(2,5-Dimethoxyphenyl)-2-nitropropene as yellow crystals.

Method 2: Ethylenediamine Diacetate (EDDA) in Isopropanol[11]

In a 250ml beaker, dissolve 20g of 2,5-dimethoxybenzaldehyde and 2.16g of EDDA in 95ml

of isopropanol with slight heating and stirring.

Add 11.7g of nitroethane to the solution.

Heat the mixture to 60-65°C and stir for 1.5 hours. The volume may decrease due to

evaporation.

Stopper the beaker and set it aside for crystallization to occur over approximately 4 days,

resulting in a thick slurry.

Filter the slurry and wash the collected crystals and the beaker with cold isopropanol.

For purification, add the crystals to 50ml of methanol and heat on a water bath.

Stopper the beaker, allow it to cool, and then transfer to a refrigerator for 12 hours to

complete crystallization.

Filter the purified crystals, wash with cold methanol, and allow them to air dry.

Key Reactions: Reduction to 2,5-
Dimethoxyamphetamine
The primary application of 1-(2,5-Dimethoxyphenyl)-2-nitropropene is its reduction to 2,5-

dimethoxyamphetamine (2,5-DMA). This transformation reduces both the alkene double bond

and the nitro group to an amine.

Reduction Workflow Diagram
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Caption: General workflow for the reduction of 1-(2,5-Dimethoxyphenyl)-2-nitropropene to

2,5-DMA.
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Comparative Reduction Data
Various reducing agents can accomplish this transformation, with Lithium Aluminum Hydride

(LiAlH₄) being a common but powerful choice, and systems like Sodium Borohydride with a

catalyst offering a milder alternative.

Reducing
Agent

Solvent
Reaction
Conditions

Yield Reference

Lithium

Aluminum

Hydride (LiAlH₄)

Diethyl Ether Reflux for 20h - [9]

Sodium

Borohydride

(NaBH₄) /

Copper(II)

Chloride (CuCl₂)

Isopropanol /

Water
Reflux - [7]

Aluminum

Hydride (AlH₃)

from LiAlH₄ /

H₂SO₄

Tetrahydrofuran

(THF)
Reflux for 30 min

95% (amine from

nitropropene)
[10]

Detailed Experimental Protocols
Method 1: Lithium Aluminum Hydride (LiAlH₄) Reduction[9]

A solution of 17g of 1-(2,5-Dimethoxyphenyl)-2-nitropropene in 500ml of diethyl ether is

prepared.

This solution is added dropwise to a well-stirred suspension of 12g of LiAlH₄ in 700ml of

anhydrous ether.

The mixture is refluxed for 20 hours.

After reflux, the mixture is cooled in an ice bath, and the excess hydride is carefully

decomposed by the addition of 500ml of water.
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300g of potassium sodium tartrate (Rochelle salt) is dissolved in the mixture to aid in the

separation of layers.

The aqueous phase is separated and extracted three times with 100ml portions of diethyl

ether.

The combined ether phases are washed with brine and dried over anhydrous sodium sulfate

to yield the amine product.

Method 2: Sodium Borohydride / Copper(II) Chloride Reduction[7]

Add 6.8g of NaBH₄ to a three-neck round-bottom flask, followed by a mixture of 140ml of

isopropanol and 70ml of water.

Stir until the NaBH₄ has dissolved, then add 10g of 1-(2,5-Dimethoxyphenyl)-2-
nitropropene in small portions over 5 minutes.

Allow the solution to stir at room temperature until the yellow color of the nitropropene

disappears.

Heat the solution to reflux.

Add a solution of 3.4g of NaBH₄ in 10ml of 1N NaOH, followed by the careful, portion-wise

addition of a solution of 1.3g of CuCl₂ dihydrate in 10ml of water.

Continue to reflux for at least 30 minutes. Additional stabilized NaBH₄ solution can be added

if the reaction slows.

Proceed with standard workup and extraction to isolate the amine product.

Spectroscopic Data
Detailed spectroscopic data such as NMR, IR, and mass spectrometry are crucial for the

unambiguous identification and characterization of 1-(2,5-Dimethoxyphenyl)-2-nitropropene.

While several synthesis papers confirm its formation through melting point and subsequent

reactions, they often omit detailed spectral assignments. Researchers should perform their own

analytical characterization (¹H NMR, ¹³C NMR, IR, MS) to confirm the identity and purity of the

synthesized compound. For reference, spectral data for the closely related compound 1-(2,5-
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dimethoxy-4-nitrophenyl)-2-aminopropane (DON) has been published and may offer some

comparative insights into the signals expected from the 2,5-dimethoxyphenyl moiety.[12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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